molecular formula C10H13ClO2 B2533905 1-(2-Chloroethoxy)-4-ethoxybenzene CAS No. 565171-57-5

1-(2-Chloroethoxy)-4-ethoxybenzene

Cat. No.: B2533905
CAS No.: 565171-57-5
M. Wt: 200.66
InChI Key: PRXQWDDYOSLTGT-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-ethoxybenzene (CAS: 565171-57-5, molecular formula: C₁₀H₁₃ClO₂) is a benzene derivative featuring two ether substituents: a 2-chloroethoxy group at position 1 and an ethoxy group at position 4 . This compound is primarily used as a building block in organic synthesis, particularly in the preparation of surfactants, pharmaceutical intermediates, and specialty chemicals. Its purity is typically ≥95%, making it suitable for research and industrial applications . The chlorine atom in the 2-chloroethoxy group enhances reactivity in nucleophilic substitution reactions, while the ethoxy group contributes to solubility in polar solvents .

Properties

IUPAC Name

1-(2-chloroethoxy)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXQWDDYOSLTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-4-ethoxybenzene can be synthesized through the reaction of 1,4-dihydroxybenzene with 2-chloroethanol and ethanol in the presence of a base such as potassium carbonate. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution reactions that introduce the chloroethoxy and ethoxy groups onto the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-4-ethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products:

    Nucleophilic Substitution: Products include aminoethoxy or thioethoxy derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include cyclohexane derivatives.

Scientific Research Applications

1-(2-Chloroethoxy)-4-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of polymers and other materials with unique properties.

    Biological Studies: It can be used as a probe to study the interactions of chloroethoxy and ethoxy groups with biological molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-4-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxy and ethoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzene Derivatives

1-(2-Chloroethoxy)-4-dodecylbenzene (CAS: 94160-15-3)
  • Structural Difference : Replaces the ethoxy group at position 4 with a dodecyl (C₁₂H₂₅) chain.
  • Impact: The long alkyl chain increases hydrophobicity, making this compound more suited for lipid-based applications or non-polar solvents. However, it reduces reactivity compared to 1-(2-Chloroethoxy)-4-ethoxybenzene due to steric hindrance .
1-(2-(2-Chloroethoxy)ethoxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
  • Structural Difference : Features an extended ethoxy chain (2-(2-chloroethoxy)ethoxy) and a bulky 2,4,4-trimethylpentan-2-yl group at position 3.
  • Impact : The elongated chain enhances surfactant properties, while the bulky substituent reduces crystallinity. This compound is used in benzethonium chloride synthesis, a quaternary ammonium surfactant .
1-[2,3-Di(tert-butoxycarbonyl)guanidino]-4-ethoxybenzene
  • Structural Difference: Replaces the 2-chloroethoxy group with a guanidino moiety protected by tert-butoxycarbonyl (Boc) groups.
  • Impact: The guanidino group enables hydrogen bonding, making this compound relevant in medicinal chemistry (e.g., protease inhibitors). Its melting point (118–120°C) and spectral data (NMR, IR) differ significantly from the target compound .

Halogen and Functional Group Variations

1-(2-Bromoethoxy)-4-chlorobenzene (CAS: 2033-76-3)
  • Structural Difference : Substitutes chlorine with bromine in the ethoxy chain.
  • Impact : Bromine’s higher leaving-group ability accelerates nucleophilic substitution reactions (e.g., SN2), making this compound more reactive than its chloro counterpart. It is priced higher due to bromine’s cost .
1-(2-Methoxyethoxy)-4-nitrobenzene
  • Structural Difference : Replaces chlorine with a methoxy group and adds a nitro group at position 4.
  • Impact : The electron-withdrawing nitro group decreases electron density on the benzene ring, directing electrophilic substitutions to meta positions. This compound is synthesized via nucleophilic aromatic substitution under basic conditions .
Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)
  • Structural Difference: Contains a phenoxybenzene backbone with complex alkyl and ether substituents.
  • Impact : Used as a pyrethroid insecticide, etofenprox leverages its ether linkages for stability and lipid solubility. Unlike this compound, it lacks a reactive chlorine atom, reducing its utility in substitution reactions .
1-{2-[2-(4-Chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene (CAS: 6473-11-6)
  • Structural Difference : Incorporates a longer ethoxy chain and a methyl group at position 4.
  • Impact : The extended chain improves surfactant properties, while the methyl group enhances thermal stability. This compound is used in polymer synthesis .

Key Comparative Data

Compound Name CAS Number Molecular Formula Key Substituents Melting Point/Boiling Point Applications Reactivity Notes
This compound 565171-57-5 C₁₀H₁₃ClO₂ 2-chloroethoxy, 4-ethoxy Not reported Surfactant intermediates High (Cl as leaving group)
1-(2-Bromoethoxy)-4-chlorobenzene 2033-76-3 C₈H₈BrClO 2-bromoethoxy, 4-chloro Not reported Organic synthesis Higher SN2 reactivity
1-(2-Methoxyethoxy)-4-nitrobenzene 622-86-6 C₉H₁₁NO₄ 2-methoxyethoxy, 4-nitro 118–120°C (decomp.) Nitration studies Electron-deficient ring
Etofenprox 80844-01-5 C₂₅H₂₈O₃ Phenoxy, ethoxy, methylpropoxy Liquid at RT Insecticide Low reactivity, high stability

Biological Activity

1-(2-Chloroethoxy)-4-ethoxybenzene is an organic compound characterized by the presence of both chloroethoxy and ethoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and environmental science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H11ClO2\text{C}_9\text{H}_{11}\text{Cl}\text{O}_2

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable activity against various bacterial strains, including both gram-positive bacteria and mycobacteria. Its efficacy suggests a potential role as an antibacterial agent.
  • Cytotoxicity : The cytotoxic profile of this compound has been evaluated against several cancer cell lines. Results indicate varying degrees of cytotoxicity, which could be beneficial for therapeutic applications.

Antimicrobial Activity

A study assessed the antimicrobial properties of synthesized derivatives, including this compound, against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The findings are summarized in Table 1.

CompoundActivity Against S. aureusActivity Against E. faecalis
This compoundModerateLow
Other derivatives (e.g., 4-chlorocinnamanilides)HighModerate

The compound demonstrated moderate effectiveness against S. aureus, but lower activity against E. faecalis, indicating specificity in its antimicrobial properties .

Cytotoxicity Studies

The cytotoxic effects were evaluated using various cancer cell lines, with results indicating that this compound exhibits significant cytotoxicity at certain concentrations. The findings are presented in Table 2.

Cell LineIC50 (µM)Remarks
HeLa25Significant cytotoxicity
MCF-730Moderate cytotoxicity
A54940Lower cytotoxicity

The IC50 values suggest that while the compound is effective against some cancer cell lines, its potency varies significantly across different types .

Case Studies

Several case studies have highlighted the practical implications of using compounds like this compound in therapeutic settings:

  • Case Study on Antibacterial Efficacy : A recent study demonstrated that formulations containing this compound showed enhanced antibacterial activity when combined with other agents, suggesting a synergistic effect that could improve treatment outcomes for bacterial infections.
  • Cytotoxicity in Cancer Therapy : In vitro studies have shown that when used in combination with established chemotherapeutic agents, this compound can enhance the overall efficacy against resistant cancer cell lines, providing a promising avenue for further research.

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